molecular formula C13H16N2 B14142767 2-Amino-7,8-dimethyl-3-ethylquinoline CAS No. 948293-90-1

2-Amino-7,8-dimethyl-3-ethylquinoline

Cat. No.: B14142767
CAS No.: 948293-90-1
M. Wt: 200.28 g/mol
InChI Key: BGULAJXVBSPLPW-UHFFFAOYSA-N
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Description

2-Amino-7,8-dimethyl-3-ethylquinoline is a chemical compound with the molecular formula C13H16N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,8-dimethyl-3-ethylquinoline typically involves the reaction of appropriate substituted anilines with ethyl acetoacetate under acidic conditions. The reaction proceeds through a series of steps including cyclization and amination to form the desired quinoline derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and catalysts can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,8-dimethyl-3-ethylquinoline undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives depending on the reagents used

Scientific Research Applications

2-Amino-7,8-dimethyl-3-ethylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-7,8-dimethyl-3-ethylquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including DNA intercalation and enzyme inhibition. These interactions can lead to changes in cellular processes and biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoquinoline
  • 7,8-Dimethylquinoline
  • 3-Ethylquinoline

Comparison

2-Amino-7,8-dimethyl-3-ethylquinoline is unique due to the presence of both amino and ethyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

CAS No.

948293-90-1

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3-ethyl-7,8-dimethylquinolin-2-amine

InChI

InChI=1S/C13H16N2/c1-4-10-7-11-6-5-8(2)9(3)12(11)15-13(10)14/h5-7H,4H2,1-3H3,(H2,14,15)

InChI Key

BGULAJXVBSPLPW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C(=C(C=CC2=C1)C)C)N

Origin of Product

United States

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